molecular formula C20H30Cl2N2O B1662625 Jnj 10181457 dihydrochloride CAS No. 544707-20-2

Jnj 10181457 dihydrochloride

Cat. No.: B1662625
CAS No.: 544707-20-2
M. Wt: 385.4 g/mol
InChI Key: PAQHERKZFLOHCA-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

JNJ 10181457 dihydrochloride plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It is a selective antagonist that binds to these receptors, inhibiting their activity. This interaction leads to an increase in the levels of neurotransmitters such as norepinephrine and acetylcholine in the brain . The compound’s ability to penetrate the brain and selectively target H3 receptors makes it a valuable tool in studying neurological functions and disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving histamine H3 receptors. By blocking these receptors, the compound enhances the release of neurotransmitters, which can impact gene expression and cellular metabolism . This modulation of neurotransmitter levels can lead to improved cognitive functions and has potential therapeutic applications in treating neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H3 receptors and acting as an antagonist. This binding inhibits the receptor’s activity, preventing the usual inhibitory effects on neurotransmitter release. As a result, there is an increase in the extracellular levels of norepinephrine and acetylcholine . The compound’s selective targeting of H3 receptors and its ability to penetrate the brain are crucial for its effectiveness in modulating neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its efficacy in both in vitro and in vivo studies. Long-term exposure to this compound has shown sustained increases in neurotransmitter levels without significant degradation . These findings suggest that the compound can be reliably used in extended research studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks histamine H3 receptors and increases neurotransmitter levels. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any negative side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate neurotransmitter levels. It interacts with enzymes and cofactors that influence the synthesis and degradation of neurotransmitters such as norepinephrine and acetylcholine . By modulating these pathways, the compound can affect metabolic flux and alter metabolite levels, contributing to its overall impact on brain function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its brain-penetrant properties allow it to cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on histamine H3 receptors . The compound’s distribution within the brain is crucial for its ability to modulate neurotransmission effectively.

Subcellular Localization

This compound’s subcellular localization is primarily within the brain, where it targets histamine H3 receptors. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to these receptors to exert its effects . Any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles can impact its efficacy in modulating neurotransmission.

Preparation Methods

The synthesis of JNJ 10181457 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the synthesis process .

Chemical Reactions Analysis

JNJ 10181457 dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in new compounds with different functional groups .

Scientific Research Applications

JNJ 10181457 dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Employed in studies to understand its effects on neurotransmitter levels and brain function.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its ability to modulate neurotransmitter levels.

    Industry: Utilized in the development of new drugs targeting histamine H3 receptors .

Comparison with Similar Compounds

JNJ 10181457 dihydrochloride is unique due to its selective non-imidazole structure and its ability to penetrate the brain. Similar compounds include:

Compared to these compounds, this compound has shown distinct efficacy in increasing norepinephrine and acetylcholine levels without affecting dopamine release, making it a valuable tool in neurological research.

Properties

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQHERKZFLOHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.